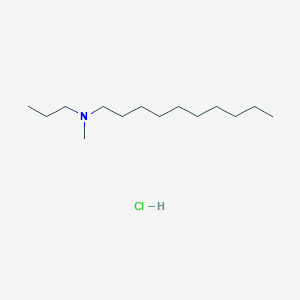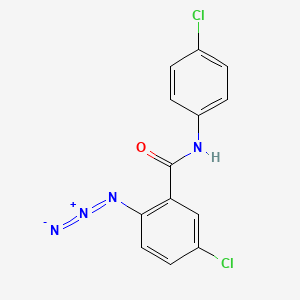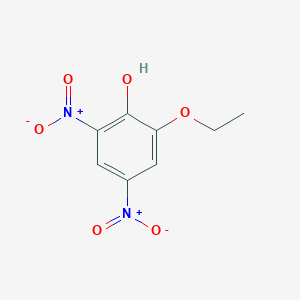![molecular formula C11H25NOSi B14382907 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane CAS No. 89841-32-7](/img/structure/B14382907.png)
1-{2-[(Trimethylsilyl)oxy]ethyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(Trimethylsilyl)oxy]ethyl}azepane is an organic compound characterized by the presence of a trimethylsilyl group attached to an azepane ring through an ethoxy linkage. The trimethylsilyl group, known for its chemical inertness and large molecular volume, imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane typically involves the reaction of azepane with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is facilitated by the presence of a base, such as triethylamine, which helps in the formation of the alkoxide anion and the removal of by-products like hydrogen chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
1-{2-[(Trimethylsilyl)oxy]ethyl}azepane finds applications in multiple fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane involves the interaction of the trimethylsilyl group with various molecular targets. The large molecular volume and chemical inertness of the trimethylsilyl group allow it to protect sensitive functional groups during chemical reactions. This protection is achieved through the formation of stable silyl ethers, which can be selectively removed under mild conditions .
Comparación Con Compuestos Similares
2-(Trimethylsilyl)ethanol: Shares the trimethylsilyl group but differs in its overall structure and reactivity.
1-(Trimethylsilyl)-3-(2-[(trimethylsilyl)oxy]ethyl)-1H-indole: Another compound with a trimethylsilyl group, used in different applications.
Uniqueness: 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane is unique due to its combination of the azepane ring and the trimethylsilyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific scientific and industrial contexts where other similar compounds may not be as effective .
Propiedades
Número CAS |
89841-32-7 |
|---|---|
Fórmula molecular |
C11H25NOSi |
Peso molecular |
215.41 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C11H25NOSi/c1-14(2,3)13-11-10-12-8-6-4-5-7-9-12/h4-11H2,1-3H3 |
Clave InChI |
ZYKUVXDFQBBPRS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCCN1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




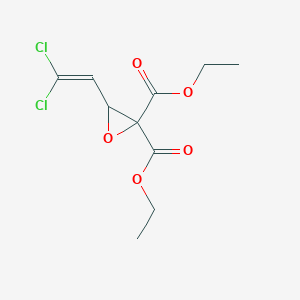
![3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one](/img/structure/B14382843.png)
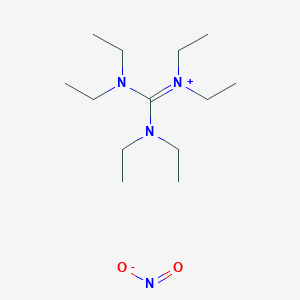
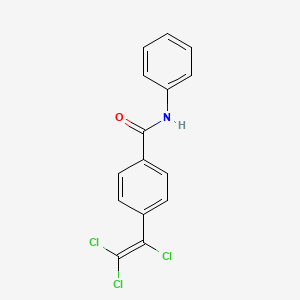
![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
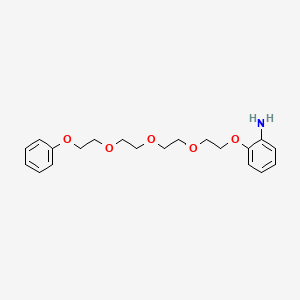
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)
![1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B14382882.png)
